molecular formula C23H23N3O B3467384 1-(4-biphenylylcarbonyl)-4-(4-pyridinylmethyl)piperazine

1-(4-biphenylylcarbonyl)-4-(4-pyridinylmethyl)piperazine

Cat. No. B3467384
M. Wt: 357.4 g/mol
InChI Key: SGEPCUZDGOBRCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-biphenylylcarbonyl)-4-(4-pyridinylmethyl)piperazine (BPP) is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a piperazine derivative that has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of 1-(4-biphenylylcarbonyl)-4-(4-pyridinylmethyl)piperazine is not fully understood. However, it is believed that this compound acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This compound has also been shown to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce anxiety and stress in animal models, and it has also been shown to have antipsychotic and antidepressant effects. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-biphenylylcarbonyl)-4-(4-pyridinylmethyl)piperazine in lab experiments is that it is readily available and easy to synthesize. This compound has also been extensively studied, and its pharmacological properties are well-understood. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the scientific research of 1-(4-biphenylylcarbonyl)-4-(4-pyridinylmethyl)piperazine. One potential direction is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is to study its potential use in the treatment of anxiety and depression. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound (this compound) is a chemical compound that has shown promising results in various scientific research studies. Its potential therapeutic applications and well-established synthesis method make it an attractive compound for further scientific research. However, further studies are needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

1-(4-biphenylylcarbonyl)-4-(4-pyridinylmethyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(4-phenylphenyl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O/c27-23(22-8-6-21(7-9-22)20-4-2-1-3-5-20)26-16-14-25(15-17-26)18-19-10-12-24-13-11-19/h1-13H,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEPCUZDGOBRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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